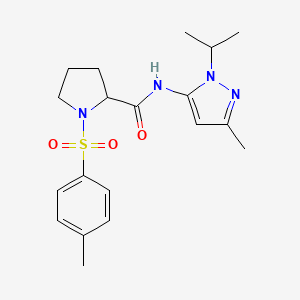
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide, also known as IPTP, is a relatively new compound in the field of medicinal chemistry. It is a pyrrolidine-based molecule that has shown promise in scientific research as a potential therapeutic agent. IPTP is known for its unique structure and mechanism of action, which makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Molecular Interaction Studies
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide demonstrates significant potential in the study of molecular interactions, particularly as an antagonist for cannabinoid receptors. A notable study by Shim et al. (2002) delved into its interaction with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis. This research provides a deep understanding of the structural and energetic aspects of this compound, particularly its binding interactions and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Antibacterial Activity
Another research area where this compound shows promise is in the synthesis of derivatives with antibacterial properties. Panda et al. (2011) reported on the synthesis of pyrazolopyridine derivatives and their screening against various bacterial strains. This study highlights its potential in developing novel antibacterial agents (Panda et al., 2011).
Antiallergic Applications
The compound's derivatives also show potential in antiallergic applications. Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, exhibiting significant antiallergic activity. These findings open avenues for further research into its use in allergy treatments (Nohara et al., 1985).
Crystal Engineering and Pharmaceutical Co-crystals
In the field of crystal engineering and pharmaceutical co-crystals, Reddy et al. (2006) explored the novel carboxamide-pyridine N-oxide synthon, a concept that could potentially revolutionize the way pharmaceutical co-crystals are synthesized and designed (Reddy et al., 2006).
Pyrazole-Containing Synthetic Cannabinoids
Franz et al. (2017) investigated the pyrazole-containing synthetic cannabinoid 3,5-AB-CHMFUPPYCA, which has structural similarities to this compound. Their research focused on in vitro metabolism and thermal stability, contributing to the understanding of the metabolic pathways and stability of such compounds (Franz et al., 2017).
DNA Recognition and Gene Expression Control
Chavda et al. (2010) conducted research on polyamides containing pyrazole derivatives for targeting specific DNA sequences, emphasizing the compound's relevance in controlling gene expression and potential applications in treating diseases like cancer (Chavda et al., 2010).
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-13(2)23-18(12-15(4)21-23)20-19(24)17-6-5-11-22(17)27(25,26)16-9-7-14(3)8-10-16/h7-10,12-13,17H,5-6,11H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLNGWBLQKLZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=NN3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/no-structure.png)
![[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate](/img/structure/B2739500.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2739503.png)
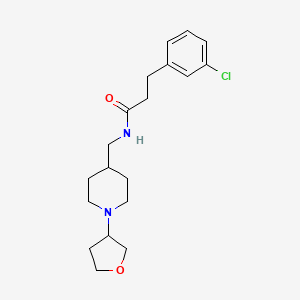

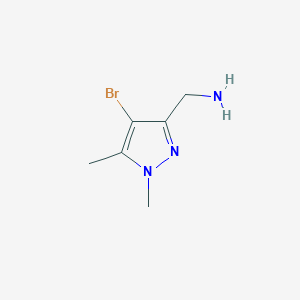
![N-(3-hydroxypropyl)-4-[(1-oxo-2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-3-yl)thio]butanamide](/img/structure/B2739509.png)
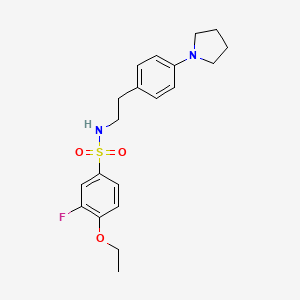
![N-(4-cyanophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2739513.png)
![6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2739514.png)
![4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2739515.png)
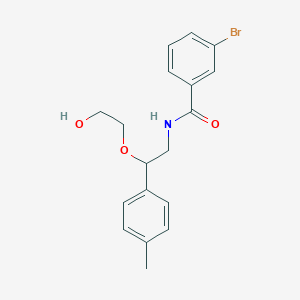
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2739518.png)
![5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2739520.png)